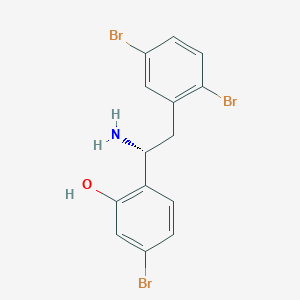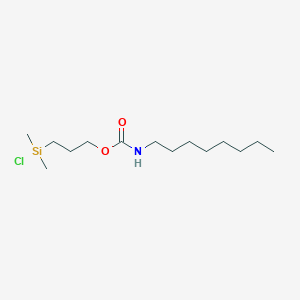![molecular formula C16H9NO4 B3106419 2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 15875-61-3](/img/structure/B3106419.png)
2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione
Overview
Description
2-[(2-Nitrophenyl)methylene]-1H-indene-1,3(2H)-dione, also known as NMPID, is an organic compound that is used in a variety of scientific research applications. NMPID has a wide range of properties that make it useful for a variety of research purposes, including its ability to act as an electron-rich acceptor in organic synthesis, its ability to act as a ligand for metal ions, and its ability to form stable complexes with other organic compounds. NMPID is also used to study the mechanism of action of various biochemical and physiological processes.
Scientific Research Applications
Electrocatalytic and Photocatalytic Properties
New heteroleptic Ni(II) complexes incorporating derivatives similar to 2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione have been synthesized and characterized. These complexes have been explored for their electrocatalytic properties, particularly for oxygen evolution reaction (OER), indicating significant potential in energy conversion and storage applications. One of the complexes demonstrated high activity for OER, showcasing the compound's applicability in renewable energy technologies (Anamika et al., 2020).
Synthesis of Derivatives for Various Applications
A study reported the ultrasound-assisted synthesis of derivatives including 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) under environmentally benign conditions. This method emphasizes the compound's versatility in synthesizing novel derivatives efficiently, which could have implications in materials science and medicinal chemistry (R. Ghahremanzadeh et al., 2011).
Biological Activities
Research on indan-1,3-dione derivatives, closely related to 2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione, has shown promising leishmanicidal and cytotoxic activities. These compounds were evaluated against leukemia cell lines and Leishmania amazonensis, with some derivatives exhibiting significant biological activity. This finding could lead to the development of new therapeutic agents (A. P. M. de Souza et al., 2021).
Optical and Sensing Applications
Derivatives of 2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione exhibit unique optical properties such as piezochromism, acidochromism, and aggregation-induced emission characteristics. These properties are crucial for developing new materials for sensing, imaging, and optoelectronic devices. One study highlighted the compound's potential in cell imaging, demonstrating its application in bioimaging technologies (Y. Lei et al., 2016).
Chemosensor Development
The synthesis and characterization of derivatives acting as chemosensors for detecting metal ions like Co2+ have been detailed. These sensors exhibit high selectivity and sensitivity, underlining the compound's application in environmental monitoring and analytical chemistry (A. Subhasri & C. Anbuselvan, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in early discovery research for various purposes .
Mode of Action
It’s worth noting that compounds with similar structures have been studied for their potential interactions with various biological targets .
Pharmacokinetics
A study on a similar compound has indicated promising pharmacokinetic profiles .
properties
IUPAC Name |
2-[(2-nitrophenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO4/c18-15-11-6-2-3-7-12(11)16(19)13(15)9-10-5-1-4-8-14(10)17(20)21/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZCOFHMUCVBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)
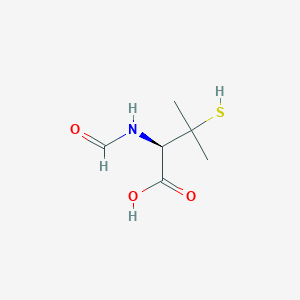

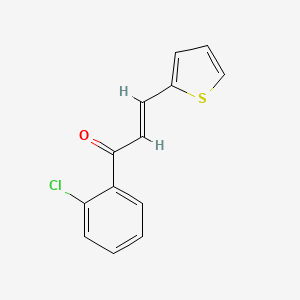

![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)

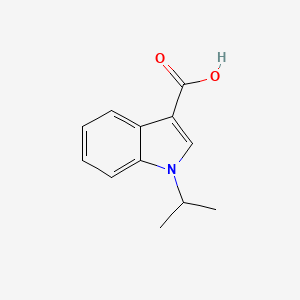

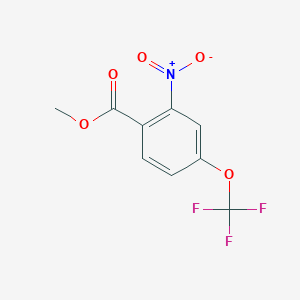
![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
